2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol
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Overview
Description
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol is a complex organic compound that features a thiazole ring and a pyrazole ring, both of which are known for their significant biological activities. The presence of trifluoromethyl and ethanol groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol typically involves multi-step reactions starting from readily available precursors One common method involves the formation of the thiazole ring through the cyclization of appropriate thioamides and α-haloketones The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the reactions efficiently. The process may also involve purification steps like recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetaldehyde or 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid.
Scientific Research Applications
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial, anti-inflammatory, and anticancer agents.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ethanol group can form hydrogen bonds, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2-[1-(1,2-Thiazol-5-ylmethyl)-3-methylpyrazol-4-yl]ethanol: Similar structure but lacks the trifluoromethyl group.
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
The presence of both thiazole and pyrazole rings, along with the trifluoromethyl and ethanol groups, makes 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol unique. These functional groups contribute to its diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[1-(1,2-thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3OS/c11-10(12,13)9-7(2-4-17)5-16(15-9)6-8-1-3-14-18-8/h1,3,5,17H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCQQEWBVISMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CN2C=C(C(=N2)C(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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